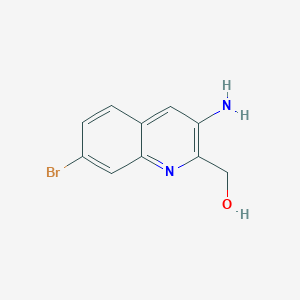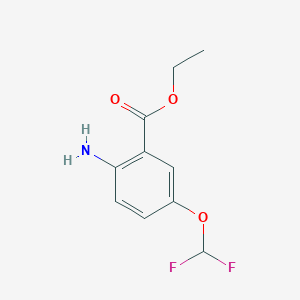
(3-Amino-7-bromoquinolin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-7-bromoquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-bromoquinolin-2-yl)methanol typically involves the bromination of quinoline derivatives followed by amination and reduction steps. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite in a mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
(3-Amino-7-bromoquinolin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino and hydroxyl groups, leading to various derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce various amino alcohol derivatives.
科学研究应用
(3-Amino-7-bromoquinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of (3-Amino-7-bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
(3-Bromoquinolin-2-yl)methanol: This compound is similar in structure but lacks the amino group, which can significantly alter its chemical properties and biological activities.
8-Hydroxyquinoline: Another quinoline derivative with different functional groups, known for its antimicrobial properties.
Uniqueness
(3-Amino-7-bromoquinolin-2-yl)methanol is unique due to the presence of both amino and bromine functional groups, which provide versatility in chemical reactions and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
(3-amino-7-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-4,14H,5,12H2 |
InChI 键 |
JPILVCFCXNLHJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)







![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)


![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)

![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
